molecular formula C5H7NO4 B12564989 2-Aminopent-2-enedioic acid CAS No. 192503-74-5

2-Aminopent-2-enedioic acid

Katalognummer: B12564989
CAS-Nummer: 192503-74-5
Molekulargewicht: 145.11 g/mol
InChI-Schlüssel: BZJRCGLRQHEBQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aminopent-2-enedioic acid is an organic compound that features both an amino group and a carboxylic acid group It is a derivative of pent-2-enedioic acid, where one of the hydrogen atoms on the carbon chain is replaced by an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopent-2-enedioic acid can be achieved through several methods. One common approach involves the reaction of maleic anhydride with ammonia, followed by hydrolysis. The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product.

Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative is reacted with an appropriate halide under mild conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminopent-2-enedioic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the carboxylic acid groups can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Aminopent-2-enedioic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Aminopent-2-enedioic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the carboxylic acid groups can participate in acid-base reactions, affecting the compound’s reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminobutanoic acid: Similar structure but with a shorter carbon chain.

    2-Aminopentanoic acid: Similar structure but without the double bond.

    2-Aminohex-2-enedioic acid: Similar structure but with a longer carbon chain.

Uniqueness

2-Aminopent-2-enedioic acid is unique due to the presence of both an amino group and a double bond in the carbon chain. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

192503-74-5

Molekularformel

C5H7NO4

Molekulargewicht

145.11 g/mol

IUPAC-Name

2-aminopent-2-enedioic acid

InChI

InChI=1S/C5H7NO4/c6-3(5(9)10)1-2-4(7)8/h1H,2,6H2,(H,7,8)(H,9,10)

InChI-Schlüssel

BZJRCGLRQHEBQM-UHFFFAOYSA-N

Kanonische SMILES

C(C=C(C(=O)O)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.